N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: The introduction of the 4-bromophenyl group can be accomplished through nucleophilic aromatic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with 4-bromonitrobenzene under suitable conditions, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with halides or electrophilic substitution with electrophiles like acyl chlorides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
4-Aminopyrazolo[3,4-d]pyrimidines: These compounds have an amino group at the 4-position and are known for their kinase inhibitory properties.
Uniqueness
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both bromophenyl and chlorophenyl groups, which can enhance its binding affinity and specificity towards certain biological targets. This structural uniqueness can lead to improved pharmacological profiles compared to other similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZLFMEDZDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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